molecular formula C26H45NO19 B1164166 LNnH-N-acetyl-propargyl

LNnH-N-acetyl-propargyl

Cat. No.: B1164166
Attention: For research use only. Not for human or veterinary use.
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Description

LNnH-N-acetyl-propargyl is a synthetic oligosaccharide derivative derived from the core structure Lacto-N-neohexaose (LNnH), a six-sugar-unit oligosaccharide belonging to the human milk oligosaccharide (HMO) family. The compound is chemically modified with an N-acetyl-propargyl group, which introduces a terminal alkyne (propargyl) moiety linked via an N-acetyl spacer. This modification enables applications in bioorthogonal chemistry, particularly in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), facilitating selective conjugation with azide-bearing molecules for labeling, imaging, or therapeutic targeting .

LNnH itself is a branched hexasaccharide with structural relevance in glycobiology, often involved in microbial adhesion and immune modulation. The N-acetyl-propargyl derivative is commercially available through glycochemistry suppliers like Elicityl (product code GLY022-NPR) and Xi’an Qiyue Biotech, emphasizing its utility in research on carbohydrate-protein interactions and glycan array development .

Properties

Molecular Formula

C26H45NO19

Synonyms

Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glcβ-NAc-Propargyl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Below is a comparative analysis of LNnH-N-acetyl-propargyl with structurally or functionally related compounds:

Compound Core Structure Modification Key Applications Source/Supplier
This compound Lacto-N-neohexaose (LNnH) N-acetyl-propargyl terminal group Click chemistry, glycan arrays, diagnostics Elicityl (GLY022-NPR)
LNnH-N-acetyl-spacer4-NH2 LNnH N-acetyl-spacer4-amino Amine-based conjugation (e.g., NHS ester coupling) Elicityl (GLY022-Nac-sp4-NH2)
LNnT-N-acetyl-propargyl Lacto-N-neotetraose (LNnT) N-acetyl-propargyl terminal group Shorter-chain glycan probes, pathogen binding studies Xi’an Qiyue Biotech
Para-LNnH (unmodified) LNnH None Reference standard for microbial interaction studies Elicityl (GLY022)
Propargylglycine derivatives Amino acid backbone Propargyl group on amino acid Metabolic labeling, enzyme inhibition Literature

Key Observations:

Core Structure Differences :

  • This compound and LNnT-N-acetyl-propargyl differ in sugar-chain length (hexaose vs. tetraose), affecting binding avidity in lectin or receptor studies.
  • Unmodified para-LNnH serves as a baseline for studying the impact of propargyl modifications on biological activity .

Functional Group Utility: The propargyl group in this compound enables rapid, specific conjugation with azides, unlike the spacer4-NH2 derivative, which requires amine-reactive reagents (e.g., sulfo-SMCC). Propargylglycine derivatives (e.g., H-DL-Prg-OH) are structurally distinct, being amino acids rather than oligosaccharides, and are used in metabolic engineering .

Biological Relevance :

  • LNnH derivatives are critical in studying host-pathogen interactions (e.g., Helicobacter pylori binding), while shorter-chain analogs like LNnT may lack multivalent binding sites .

Data Tables

Table 1: Physicochemical Properties of Select Compounds

Property This compound LNnT-N-acetyl-propargyl Propargylglycine HCl
Molecular Weight ~1,200–1,400 Da (estimated) ~800–1,000 Da (estimated) 149.58 Da
Functional Group Terminal alkyne Terminal alkyne Propargyl-amino acid
Solubility Water-soluble (polar) Water-soluble Water-soluble

Table 2: Commercial Availability

Compound Catalog Number Supplier
This compound GLY022-NPR Elicityl
LNnT-N-acetyl-propargyl Custom synthesis Xi’an Qiyue Biotech
Propargylglycine HCl MFCD00077855 Multiple suppliers

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